molecular formula C22H19N3O2 B11114320 (3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone

(3,5-dimethyl-1H-pyrazol-1-yl)[2-(3-methoxyphenyl)quinolin-4-yl]methanone

Cat. No.: B11114320
M. Wt: 357.4 g/mol
InChI Key: WAGFOCUNHVVEQM-UHFFFAOYSA-N
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Description

4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a quinoline core substituted with a pyrazole and a methoxyphenyl group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrazole Ring: Starting with a suitable diketone, the pyrazole ring can be formed through cyclization with hydrazine derivatives.

    Quinoline Core Construction: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

    Coupling Reactions: The final step involves coupling the pyrazole and quinoline intermediates under specific conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrazole ring can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Conditions like Friedel-Crafts acylation using AlCl3 (Aluminium chloride) as a catalyst.

Major Products

    Oxidation: Formation of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-HYDROXYPHENYL)QUINOLINE.

    Reduction: Formation of 4-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHANOL-2-(3-METHOXYPHENYL)QUINOLINE.

    Substitution: Formation of various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of specific biological pathways. The pyrazole moiety might enhance binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-PHENYLQUINOLINE
  • 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(4-METHOXYPHENYL)QUINOLINE
  • 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-HYDROXYPHENYL)QUINOLINE

Uniqueness

The presence of the methoxy group in 4-(3,5-DIMETHYL-1H-PYRAZOLE-1-CARBONYL)-2-(3-METHOXYPHENYL)QUINOLINE may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds without the methoxy substitution.

Properties

Molecular Formula

C22H19N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-[2-(3-methoxyphenyl)quinolin-4-yl]methanone

InChI

InChI=1S/C22H19N3O2/c1-14-11-15(2)25(24-14)22(26)19-13-21(16-7-6-8-17(12-16)27-3)23-20-10-5-4-9-18(19)20/h4-13H,1-3H3

InChI Key

WAGFOCUNHVVEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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